molecular formula C8H13NO3 B11797621 (3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one

(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one

Cat. No.: B11797621
M. Wt: 171.19 g/mol
InChI Key: APJJYRJCIHZJLM-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one is a complex organic compound with a unique structure that includes a dioxolane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the dioxolane ring, followed by further functionalization to introduce the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxolane and pyridine derivatives, such as:

Uniqueness

What sets (3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one apart is its unique combination of the dioxolane and pyridine rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(3aS,7aR)-2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one

InChI

InChI=1S/C8H13NO3/c1-8(2)11-5-3-7(10)9-4-6(5)12-8/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

APJJYRJCIHZJLM-RITPCOANSA-N

Isomeric SMILES

CC1(O[C@@H]2CC(=O)NC[C@@H]2O1)C

Canonical SMILES

CC1(OC2CC(=O)NCC2O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.